molecular formula C10H18N4O B6893669 N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B6893669
M. Wt: 210.28 g/mol
InChI Key: MHADFMSGBSQRQH-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)14(9(3)4)10(15)5-13-7-11-6-12-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADFMSGBSQRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1,2,4-triazole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted with isopropylamine to yield the final product. Common reagents used in this synthesis include acetic anhydride, isopropylamine, and suitable solvents like dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

Uniqueness

N,N-di(propan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of isopropyl groups. This structural uniqueness can confer distinct biological activities and chemical properties compared to other triazole derivatives.

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